molecular formula C18H23BrN4O B2926137 (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1286710-97-1

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2926137
CAS No.: 1286710-97-1
M. Wt: 391.313
InChI Key: JLJLVWXOJDAROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a chemical compound with the CAS Number 1286710-97-1 and a molecular formula of C18H23BrN4O . It has a molecular weight of 391.3 g/mol . This compound features a hybrid molecular structure combining a 2-bromophenyl group, a piperazine ring, and a 3,5-dimethyl-1H-pyrazole moiety, which are all privileged scaffolds in medicinal chemistry . The piperazine ring is a common component in pharmaceuticals and agrochemicals, known to positively influence the pharmacokinetic properties of drug candidates . Similarly, pyrazole derivatives are recognized as pharmacologically important active scaffolds found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties . As such, this structurally complex molecule serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts, particularly for researchers investigating new biologically active molecules. The product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLVWXOJDAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H22BrN3C_{17}H_{22}BrN_{3}, with a molecular weight of approximately 350.29 g/mol. The structure consists of a bromophenyl group, a piperazine moiety, and a pyrazole ring, which contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, compounds similar to this one have been reported to inhibit BRAF(V600E) mutations, which are commonly associated with melanoma and other cancers .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Studies indicate that pyrazole compounds possess notable antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong anticancer potential .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of similar pyrazole derivatives in a murine model of inflammation. The results showed a marked reduction in paw swelling and serum levels of inflammatory markers following treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenyl moiety can enhance potency and selectivity.

Substituent PositionModification TypeEffect on Activity
1-positionMethyl groupIncreased anticancer activity
4-positionHalogen substitutionEnhanced anti-inflammatory effects
Piperazine moietyEthyl substitutionImproved solubility

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related pyrazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound References
(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone 2-bromophenyl, piperazine, ethyl-linked 3,5-dimethylpyrazole 388.3 Reference compound -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-bromophenyl, 4-fluorophenyl, dihydropyrazole, ethanone ~330 No piperazine; dihydropyrazole ring; fluorine substituent
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone 4-bromo-3,5-dimethylpyrazole, 2,6-difluorophenyl, methanone bridge 316.1 Difluorophenyl; absence of piperazine-ethyl chain
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-bromopyrazolone, 4-chlorophenyl, dihydro-pyrazol-3-one ~300 Chlorophenyl substituent; ketone within pyrazole ring
Key Observations:

Piperazine vs. Simpler Linkages: The target compound’s piperazine-ethyl chain distinguishes it from analogues with direct methanone bridges (e.g., ). Piperazine may improve solubility and bioavailability due to its nitrogen-rich, polar structure.

Substituent Effects :

  • Halogen Positioning : The 2-bromophenyl group in the target compound contrasts with 4-bromo/4-fluoro () or 2,6-difluoro () substituents. Ortho-substituted bromine may sterically hinder interactions compared to para-substituted analogues.
  • Pyrazole Modifications : The 3,5-dimethylpyrazole in the target compound differs from dihydro-pyrazole () or pyrazol-3-one (), which may alter metabolic stability or hydrogen-bonding capacity.

Physicochemical and Crystallographic Properties

  • Crystallinity: The compound in was crystallized via slow ethanol evaporation, yielding colorless crystals. Similar methods may apply to the target compound, but its piperazine chain could complicate packing efficiency compared to simpler analogues.
  • Molecular Weight : The target compound’s higher molecular weight (388.3 vs. 300–330 g/mol for others) may reduce membrane permeability but enhance target binding through increased van der Waals interactions.

Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:

  • Pyrazole Derivatives in Agrochemicals : Compounds like those in and are often explored as pesticides. The 3,5-dimethylpyrazole group in the target compound may enhance insecticidal activity by interacting with insect nervous systems or enzymes.
  • Role of Halogens : Bromine’s electronegativity and size (vs. chlorine or fluorine in ) could influence binding to biological targets, such as acetylcholinesterase in pests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.